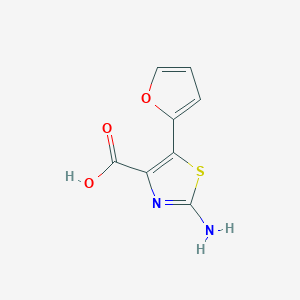

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

Description

BenchChem offers high-quality 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-(furan-2-yl)-1,3-thiazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3S/c9-8-10-5(7(11)12)6(14-8)4-2-1-3-13-4/h1-3H,(H2,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSWWQPIVZSLPSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=C(N=C(S2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001233183 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1086380-29-1 | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1086380-29-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Thiazolecarboxylic acid, 2-amino-5-(2-furanyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001233183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. Its unique structural features allow for diverse chemical modifications, making it an attractive starting point for the development of novel therapeutic agents. This guide focuses on a specific derivative, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, a molecule of significant interest due to the combined pharmacophoric contributions of the 2-aminothiazole core, a furan ring, and a carboxylic acid group. This strategic combination of functionalities suggests a high potential for this molecule to interact with various biological targets, opening avenues for its exploration in drug discovery.

Chemical Structure and Properties

The chemical structure of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is characterized by a central 1,3-thiazole ring substituted with an amino group at the 2-position, a 2-furyl group at the 5-position, and a carboxylic acid group at the 4-position.

Systematic Name: 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃S | N/A |

| Molecular Weight | 210.21 g/mol | N/A |

| Appearance | Off-white to pale yellow solid (Predicted) | N/A |

| Melting Point | >230 °C (decomposes) (Predicted) | N/A |

| Solubility | Sparingly soluble in water, soluble in DMSO and DMF (Predicted) | N/A |

| pKa | ~3-4 for the carboxylic acid (Predicted) | N/A |

Synthesis and Mechanistic Insights: A Two-Step Approach

The synthesis of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is most effectively achieved through a two-step process: the Hantzsch thiazole synthesis to form the ethyl ester precursor, followed by its hydrolysis.

Part 1: Synthesis of Ethyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate

The cornerstone of this synthesis is the Hantzsch thiazole synthesis, a classic and versatile method for constructing the thiazole ring. This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. In this specific application, the synthesis proceeds via a "one-pot" bromination and cyclization reaction.

Reaction Scheme:

Caption: Hantzsch synthesis of the ester precursor.

Detailed Experimental Protocol:

-

Bromination: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve ethyl 2-(2-furyl)acetate (1 equivalent) in a suitable solvent such as a 1:1 mixture of water and tetrahydrofuran (THF).[1]

-

Cool the solution in an ice bath to 0 °C.

-

Slowly add N-bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 5 °C. The use of NBS is a safer and more selective alternative to liquid bromine.

-

Allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed. This step generates the reactive α-bromo ester intermediate in situ.

-

Cyclization: To the same flask, add thiourea (1.1 equivalents).

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours.[1] The nucleophilic sulfur of thiourea attacks the electrophilic carbon bearing the bromine, initiating the cyclization cascade.

-

After cooling to room temperature, neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate or ammonia.[2]

-

The crude product will precipitate out of the solution. Collect the solid by vacuum filtration.

-

Wash the solid with cold water and then a small amount of cold ethanol to remove impurities.

-

Purification: Recrystallize the crude product from ethanol or an ethanol/water mixture to afford pure ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate as a solid.

Causality Behind Experimental Choices:

-

The "one-pot" approach of in situ bromination followed by cyclization is highly efficient, avoiding the isolation of the lachrymatory and unstable α-bromo ester intermediate.[1]

-

The use of a water/THF solvent system facilitates the dissolution of both the organic starting materials and the inorganic salts formed during the reaction.

-

Heating is necessary to overcome the activation energy for the cyclization step.

-

Basification is crucial to neutralize the hydrobromic acid formed during the reaction and to deprotonate the thiazolium intermediate, leading to the final product.

Part 2: Hydrolysis to 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

The final step is the saponification of the ethyl ester to the desired carboxylic acid.

Reaction Scheme:

Caption: Hydrolysis of the ethyl ester to the carboxylic acid.

Detailed Experimental Protocol:

-

Suspend the ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.

-

Add an excess of a strong base, such as sodium hydroxide or potassium hydroxide (2-3 equivalents).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

After cooling to room temperature, remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 3-4 with dilute hydrochloric acid.

-

The carboxylic acid product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield the final product, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid.

Self-Validating System: The purity of the final product can be readily assessed by its sharp melting point (with decomposition) and confirmed by spectroscopic methods. The disappearance of the characteristic ethyl ester signals in the ¹H and ¹³C NMR spectra and the appearance of a broad carboxylic acid proton signal in the ¹H NMR spectrum validate the completion of the hydrolysis.

Spectroscopic Characterization

| Spectroscopic Data | Predicted Characteristics |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ (ppm): 7.80-8.20 (br s, 2H, -NH₂), 7.60-7.70 (m, 1H, furan-H), 6.80-6.90 (m, 1H, furan-H), 6.50-6.60 (m, 1H, furan-H), 12.5-13.5 (br s, 1H, -COOH). |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ (ppm): 168.0-172.0 (C=O, carboxylic acid), 160.0-165.0 (C2-NH₂), 145.0-150.0 (C5), 142.0-144.0 (furan-C), 115.0-120.0 (C4), 111.0-113.0 (furan-C), 108.0-110.0 (furan-C). |

| IR (ATR) | ν (cm⁻¹): 3400-3200 (N-H stretch), 3200-2500 (O-H stretch, broad), 1700-1680 (C=O stretch, carboxylic acid), 1620-1580 (C=N stretch and N-H bend), 1550-1500 (aromatic C=C stretch). |

| Mass Spectrometry (ESI-) | m/z: 209.0 [M-H]⁻ |

Biological Activity and Rationale for Drug Development

The therapeutic potential of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid can be inferred from the known biological activities of its constituent pharmacophores.

-

2-Aminothiazole Core: This scaffold is a key component of numerous approved drugs with diverse activities, including antibacterial, antifungal, and anti-inflammatory properties.[3]

-

Furan Ring: The furan moiety is present in various natural and synthetic bioactive molecules and is known to contribute to antimicrobial and anticancer activities.[4] Notably, the related compound 2-amino-5-(5'-nitro-2'-furyl)-1,3,4-thiadiazole has demonstrated antibacterial activity.[4]

-

Carboxylic Acid Group: This functional group can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. It also provides a handle for further derivatization to modulate pharmacokinetic properties.

Given these features, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid and its derivatives are promising candidates for screening against a range of therapeutic targets, particularly in the areas of infectious diseases and oncology.

Potential Signaling Pathway Interactions:

While specific pathway interactions for this molecule are yet to be elucidated, its structural alerts suggest potential interference with bacterial cell wall synthesis, fungal ergosterol biosynthesis, or various kinase signaling pathways implicated in cancer.

Caption: Potential therapeutic targets and actions.

Conclusion and Future Directions

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid represents a synthetically accessible and promising scaffold for the development of new therapeutic agents. The robust synthetic methodology, based on the Hantzsch thiazole synthesis, allows for the efficient production of this core structure. Future research should focus on the comprehensive biological evaluation of this compound and its derivatives to elucidate their specific mechanisms of action and to identify lead candidates for further preclinical and clinical development. The strategic combination of the 2-aminothiazole, furan, and carboxylic acid functionalities provides a strong foundation for the discovery of novel drugs with significant therapeutic potential.

References

- Sherman, W. R. 2-Amino-5-(5-nitro-2-furyl)-1,3,4-thiadiazole and intermediates. U.S.

-

Chen, L. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38. [Link]

-

Liu, X., et al. Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. Chinese Chemical Letters, 26(7), 851-855. [Link]

-

PubChem. 2-Amino-1,3-thiazole-5-carboxylic acid. [Link]

- Google Patents.

-

Welsch, M. E., Snyder, S. A., & Stockwell, B. R. (2010). Privileged scaffolds for library design and drug discovery. Current opinion in chemical biology, 14(3), 347-361. [Link]

Sources

- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]

- 2. Ethyl 2-aminothiazole-5-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic Acid

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive technical overview of the synthesis and putative biological activities of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid. As a Senior Application Scientist, this document synthesizes established principles of medicinal chemistry with data from analogous compounds to project the therapeutic promise of this specific molecule. While direct experimental data on this exact compound is limited in publicly accessible literature, this guide extrapolates from robust studies on closely related 2-aminothiazole and furan-containing derivatives to provide a foundational understanding for future research and development.

Introduction: The Convergence of Privileged Scaffolds

The molecule 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a compelling subject for drug discovery, integrating three key pharmacophoric motifs: the 2-aminothiazole core, a furan ring, and a carboxylic acid group. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous clinically approved drugs, including anticancer agents like Dasatinib and various antibiotics.[1] Its prevalence is attributed to its ability to engage in diverse biological interactions. The furan moiety, a five-membered aromatic heterocycle containing oxygen, is also a constituent of many biologically active compounds and can act as a bioisostere for other aromatic systems, influencing the molecule's electronic and pharmacokinetic properties.[2][3] The carboxylic acid group can enhance solubility and provides a key site for interaction with biological targets. The strategic combination of these fragments suggests a high probability of significant biological activity.

Synthesis of the Core Scaffold

The synthesis of 2-amino-5-substituted-1,3-thiazole-4-carboxylic acid derivatives is most commonly achieved through the Hantzsch thiazole synthesis.[4] This well-established method involves the condensation of an α-halocarbonyl compound with a thioamide or thiourea. For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted α-halo-β-ketoester with thiourea.

Proposed Synthetic Pathway

A generalized Hantzsch synthesis for this class of compounds is outlined below. The specific starting materials for 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid would be ethyl 2-chloro-3-(2-furyl)-3-oxopropanoate and thiourea.

Caption: Proposed Hantzsch synthesis pathway for the target compound.

Detailed Experimental Protocol (Generalized)

-

Reaction Setup: To a solution of ethyl 2-chloro-3-(2-furyl)-3-oxopropanoate in a suitable solvent such as ethanol or methanol, add an equimolar amount of thiourea.

-

Reaction Conditions: The reaction mixture is typically refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification of Ester: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting crude product, ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate, can be purified by recrystallization from a suitable solvent system.

-

Ester Hydrolysis: The purified ester is then subjected to hydrolysis to yield the carboxylic acid. This is typically achieved by treating the ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification with a mineral acid (e.g., HCl) to precipitate the final product.

-

Final Product Isolation: The precipitated 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is collected by filtration, washed with water, and dried.

Anticipated Biological Activities and Mechanisms of Action

Based on extensive research on analogous compounds, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is predicted to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential

The 2-aminothiazole scaffold is a well-known pharmacophore in the development of anticancer agents.[1] Derivatives of this core structure have been shown to inhibit a variety of protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers.

It is hypothesized that 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid could function as a kinase inhibitor. The 2-amino group can act as a hydrogen bond donor, while the thiazole nitrogen can act as a hydrogen bond acceptor, facilitating binding to the ATP-binding pocket of various kinases. The furan ring and the carboxylic acid group can further contribute to binding affinity and selectivity through additional interactions with the enzyme.

Caption: Postulated mechanism of kinase inhibition.

A standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be employed to assess the cytotoxic effects of the compound against a panel of human cancer cell lines.

-

Cell Culture: Plate cancer cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid for 48-72 hours.

-

MTT Assay: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Data Analysis: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO) and measure the absorbance at a specific wavelength (e.g., 570 nm). Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

| Parameter | Description |

| Cell Lines | A panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) |

| Assay | MTT or similar cell viability assay |

| Endpoint | IC50 (half-maximal inhibitory concentration) |

| Positive Control | A known anticancer drug (e.g., Doxorubicin, Dasatinib) |

Antimicrobial Activity

Thiazole derivatives are known to possess a broad spectrum of antimicrobial activities. The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes or disruption of the cell membrane.

-

Inhibition of DNA Gyrase: Thiazole-containing compounds have been shown to inhibit bacterial DNA gyrase, an enzyme essential for DNA replication and repair.[5]

-

Disruption of Cell Membrane Integrity: The amphiphilic nature of some thiazole derivatives allows them to insert into the bacterial cell membrane, leading to leakage of cellular contents and cell death.[6]

-

Inhibition of Biofilm Formation: Some heterocyclic compounds can interfere with the signaling pathways involved in bacterial biofilm formation, a key factor in chronic infections.

Caption: Potential antimicrobial mechanisms of action.

The antimicrobial activity can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

-

Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate containing a suitable broth medium.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

| Parameter | Description |

| Test Organisms | A panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, and fungi (e.g., Candida albicans) |

| Method | Broth microdilution |

| Endpoint | Minimum Inhibitory Concentration (MIC) |

| Positive Control | Standard antibiotics (e.g., Ciprofloxacin, Fluconazole) |

Conclusion and Future Directions

While direct experimental evidence for the biological activity of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is not yet prevalent in the literature, the convergence of the 2-aminothiazole, furan, and carboxylic acid moieties strongly suggests a high potential for significant anticancer and antimicrobial properties. The proposed synthesis via the Hantzsch reaction is a well-established and efficient method. Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound to validate the hypothesized biological activities. Mechanistic studies will be crucial to elucidate the precise molecular targets and pathways involved. The insights provided in this guide offer a solid foundation for initiating such research endeavors.

References

- Hantzsch, A., & Weber, J. H. (1887). Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Berichte der deutschen chemischen Gesellschaft, 20(2), 3118-3132.

- Magesh, H., & Nagarajan, S. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 1-10.

- Kaur, R., & Kumar, R. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Journal of the Iranian Chemical Society, 18(5), 1039-1063.

- Google Patents. (n.d.). Method for preparing 2-amino-5-substituted-1,3,4-thiadiazole.

- Gomha, S. M., & Abdel-aziz, H. M. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Current Organic Synthesis, 20(1), 1-1.

- Verma, S. K., & Verma, R. (2016). Synthesis and biological activities of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 7(8), 3183.

- Singh, P., & Kumar, A. (2017). Synthesis and evaluation of 2,4,5-trisubstitutedthiazoles as carbonic anhydrase-III inhibitors. Bioorganic & Medicinal Chemistry Letters, 27(15), 3464-3468.

- Yurttaş, L., & Kaplancıklı, Z. A. (2018). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry, 55(10), 2275-2287.

- Ukrainets, I. V., & Mospanova, E. V. (2016). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds, 52(4), 241-248.

- Popa, C. V., & Gafițanu, C. A. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Pharmaceuticals, 16(7), 968.

- Chen, Y. R., & Chen, Y. L. (2012). Discovery of 2-Aminothiazole Derivatives as Antitumor Agents. Bulletin of the Korean Chemical Society, 33(10), 3449-3452.

-

Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

- de la Torre, B. G., & Albericio, F. (2023). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 28(13), 5038.

- Zubenko, A. A., & Zubenko, A. D. (2021).

- Khidre, R. E., & Radini, I. A. M. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 223-241.

- Al-Gwady, M. S. (2008). Synthesis of 2-Amino-5-Substituted-1,3,4-Thiadiazoles (ATDA) and Their Derivatives Using Conventional and Microwave Techniques. National Journal of Chemistry, 31, 443-450.

- Sharma, P., & Kumar, V. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents. Molecules, 27(22), 8036.

- De, B., & Chakraborty, A. (2014). Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Der Pharma Chemica, 6(6), 110-125.

- Sharma, A., & Sharma, K. K. (2021). A Review On Chemistry And Antimicrobial Activity Of Thiazole.

- Safari, J., & Gandomi-Ravandi, S. (2014).

- Wang, Y., & Li, Y. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. Molecules, 29(18), 4275.

- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

- Google Patents. (n.d.). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

- Al-Omair, M. A., & El-Emam, A. A. (2023). Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. ACS Omega, 8(30), 27077-27090.

- Yurttaş, L., & Kaplancıklı, Z. A. (2018). Synthesis and anticancer properties of 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry, 55(10), 2275-2287.

Sources

Spectroscopic data for 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Lacking a singular, complete experimental dataset in public literature, this document synthesizes predicted and expected spectroscopic data based on the analysis of its constituent functional groups—an aminothiazole core, a furan ring, and a carboxylic acid moiety. We will delve into the theoretical underpinnings and practical application of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS) for the structural elucidation and verification of this molecule. This guide is designed to serve as a foundational resource for researchers engaged in the synthesis, purification, and analysis of this compound and its derivatives.

Introduction and Molecular Structure

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a complex heterocyclic system. The thiazole ring is a common scaffold in many biologically active compounds, including antibacterial and anti-inflammatory agents.[1][2] The presence of the furan ring and the carboxylic acid group further enhances its potential for diverse chemical interactions and biological activities. Accurate structural confirmation is the bedrock of any chemical research, particularly in drug development, where structure-activity relationships are paramount. Spectroscopic methods provide a non-destructive and highly detailed picture of the molecular architecture.

The structural formula of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is presented below. The subsequent sections will detail how each spectroscopic technique interrogates different aspects of this structure.

Caption: Molecular Structure of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid.

Spectroscopic Analysis Workflow

A typical workflow for the comprehensive spectroscopic analysis of a newly synthesized compound like 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is outlined below. This systematic approach ensures that a complete and validated structural picture is obtained.

Caption: General workflow for spectroscopic characterization.

Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For our target compound, we expect to see characteristic absorption bands for the N-H stretches of the amine, the O-H and C=O stretches of the carboxylic acid, and various C=C and C=N stretches from the aromatic rings. The broadness of the O-H stretch is a key diagnostic feature of carboxylic acids due to strong hydrogen bonding.[3][4]

Experimental Protocol (FT-IR, KBr Pellet Technique):

-

Sample Preparation: Grind a small amount (1-2 mg) of the dry, purified compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Spectrum Recording: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, with a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio. A background spectrum of the empty sample holder or a pure KBr pellet should be recorded and subtracted.

Expected IR Data Summary:

| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance | Rationale & References |

| 3400 - 3250 | N-H Stretch (Amine) | Two distinct sharp to medium peaks | Asymmetric and symmetric stretching of the primary amine.[5] |

| 3300 - 2500 | O-H Stretch (Carboxylic Acid) | Very broad, strong absorption | Strong intermolecular hydrogen bonding in the carboxylic acid dimer.[3][4] |

| ~1710 - 1680 | C=O Stretch (Carboxylic Acid) | Strong, sharp peak | Carbonyl stretch of an aromatic carboxylic acid.[6] |

| ~1620 | N-H Bend (Amine) | Medium intensity peak | Scissoring vibration of the primary amine. |

| 1600 - 1450 | C=C & C=N Stretches | Multiple sharp peaks of variable intensity | Aromatic ring stretching vibrations from both the thiazole and furan rings.[7] |

| ~1300 - 1200 | C-O Stretch (Carboxylic Acid) | Strong peak | Stretching vibration of the C-O single bond in the carboxylic acid. |

| ~1100 | C-O-C Stretch (Furan) | Strong, characteristic peak | Asymmetric stretching of the ether linkage within the furan ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR will reveal the chemical environment, number, and connectivity of protons, while ¹³C NMR will do the same for the carbon atoms. For this molecule, the aromatic regions of both spectra will be complex due to the presence of two different heterocyclic rings. The acidic proton of the carboxylic acid is expected to be a broad singlet at a very high chemical shift, which disappears upon D₂O exchange.[8]

Experimental Protocol (¹H and ¹³C NMR):

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for carboxylic acids as it can solubilize the compound and allows for the observation of exchangeable protons (NH₂ and COOH).

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument is tuned and the magnetic field is shimmed to ensure homogeneity.

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum. A standard pulse program is used. Key parameters include the spectral width, acquisition time, and number of scans.

-

¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance of the ¹³C isotope. Proton decoupling is used to simplify the spectrum to single lines for each unique carbon.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected to produce the final spectrum.

Expected ¹H NMR Data Summary (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale & References |

| ~13.0 | Broad Singlet | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often broad. Disappears with D₂O shake.[3][8] |

| ~7.9 | Doublet | 1H | Furan H5 | The proton on the furan ring adjacent to the oxygen is typically the most deshielded.[9][10] |

| ~7.5 | Singlet | 2H | NH₂ | The amino protons. Chemical shift can vary and the peak may be broad. Disappears with D₂O shake. |

| ~7.0 | Doublet | 1H | Furan H3 | Proton on the furan ring coupled to H4. |

| ~6.6 | Doublet of Doublets | 1H | Furan H4 | Proton on the furan ring coupled to both H3 and H5.[9] |

Note: The exact chemical shifts and coupling constants for the furan protons can be complex and require 2D NMR techniques for unambiguous assignment.

Expected ¹³C NMR Data Summary (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale & References |

| ~170 | C=O (Carboxylic Acid) | Carboxyl carbons are typically found in this downfield region.[11] |

| ~165 | C2 (Thiazole, C-NH₂) | Carbon attached to two heteroatoms (N and S) and the amino group. |

| ~150 | C5 (Thiazole) | Carbon of the thiazole ring attached to the furan ring. |

| ~145 | C2 (Furan) | Carbon of the furan ring attached to the thiazole ring. |

| ~143 | C5 (Furan) | Furan carbon adjacent to the oxygen. |

| ~115 | C4 (Furan) | Furan carbon. |

| ~112 | C3 (Furan) | Furan carbon. |

| ~110 | C4 (Thiazole) | Carbon of the thiazole ring attached to the carboxylic acid. |

Mass Spectrometry (MS)

Expertise & Experience: Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. Electrospray ionization (ESI) is a soft ionization technique well-suited for this type of polar, functionalized molecule, and it will likely produce a strong signal for the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Experimental Protocol (ESI-MS):

-

Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Infusion: The solution is infused into the ESI source at a constant flow rate using a syringe pump.

-

Ionization: A high voltage is applied to the infusion needle, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions.

-

Mass Analysis: The ions are guided into the mass analyzer (e.g., quadrupole, time-of-flight) where they are separated based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Expected Mass Spectrometry Data:

-

Molecular Formula: C₈H₆N₂O₃S

-

Molecular Weight: 222.21 g/mol

-

Expected Ions:

-

Positive Ion Mode (ESI+): [M+H]⁺ at m/z 223.02

-

Negative Ion Mode (ESI-): [M-H]⁻ at m/z 221.01

-

-

Key Fragmentation Pathways:

-

Loss of H₂O (18 Da) from the carboxylic acid.

-

Loss of CO₂ (44 Da) via decarboxylation.

-

Cleavage of the bond between the thiazole and furan rings.

-

Conclusion

The structural elucidation of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is reliably achieved through the synergistic application of IR, NMR, and Mass Spectrometry. This guide provides a foundational set of expected data and standardized protocols that can guide researchers in the verification and characterization of this and related heterocyclic compounds. While the data presented is based on established spectroscopic principles and analysis of analogous structures, it provides a robust framework for interpreting experimentally acquired spectra. For unambiguous assignment, especially in NMR, advanced techniques such as COSY, HSQC, and HMBC are recommended.

References

- Synthesis of 2-amino-5-mercapto-1,3,4-thiadiazole derivatives. (2025).

- 2-Amino-5-mercapto-1,3,4-thiadiazole | C2H3N3S2 | CID 2723847. PubChem.

- Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. (2024). Iraqi Journal of Industrial Research.

- 2-Aminothiazoline-4-carboxylic acid. Wikipedia.

- 2-Aminothiazole-4-carboxylic acid | C4H4N2O2S | CID 1501882. PubChem.

- 2-Amino-5-methyl-1,3,4-thiadiazole 97 108-33-8. Sigma-Aldrich.

- 2-Amino-1,3-thiazole-5-carboxylic acid | C4H4N2O2S | CID 315243. PubChem.

- Synthesis and Antibacterial Study of New 2-Amino-5-Aryl- 1,3-Thiazole-4-Carboxylic Acid Derivatives. (2017). Journal of Global Pharma Technology.

- Spectroscopy of Carboxylic Acids and Nitriles. (2026). Chemistry LibreTexts.

- THE PROTON RESONANCE SPECTRA OF FURAN AND PYRROLE. (n.d.). Canadian Science Publishing.

- 2-Aminothiazole (96-50-4) IR Spectrum. (n.d.). ChemicalBook.

- CH 336: Carboxylic Acid Spectroscopy. (n.d.).

- Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. (2025).

- Proton NMR signals and rings. (2014). Chemistry Stack Exchange.

- Spectroscopy of Carboxylic Acids and Nitriles. (2024). Chemistry LibreTexts.

- A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). Journal of Advanced Scientific Research.

- The C=O Bond, Part III: Carboxylic Acids. (2018). Spectroscopy Online.

- Spectroscopy of Carboxylic Acids and Nitriles. (n.d.).

- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. (2019).

Sources

- 1. researchgate.net [researchgate.net]

- 2. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. 2-Aminothiazole (96-50-4) IR Spectrum [chemicalbook.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mjas.analis.com.my [mjas.analis.com.my]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

The Ascendant Scaffold: A Technical Guide to 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic Acid and Its Derivatives in Drug Discovery

Abstract

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1] This guide delves into the specifics of a particularly promising scaffold: 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid. We will explore its synthesis, physicochemical properties, and burgeoning potential in therapeutic applications, with a focus on oncology and infectious diseases. This document is intended for researchers, scientists, and drug development professionals, providing both a high-level overview and granular, actionable protocols to empower further investigation into this versatile chemical entity.

Introduction: The Strategic Importance of the 2-Aminothiazole Core

The 2-aminothiazole framework is a recurring motif in numerous FDA-approved drugs, a testament to its favorable pharmacological and pharmacokinetic properties.[1] Its rigid, planar structure, coupled with its hydrogen bonding capabilities, allows for specific and high-affinity interactions with a diverse range of biological targets. The incorporation of a furan ring at the 5-position and a carboxylic acid at the 4-position introduces unique electronic and steric features, opening new avenues for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. This guide will provide a comprehensive literature review and practical insights into the synthesis and biological evaluation of the title compound and its derivatives.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is crucial for its application in drug discovery. These properties influence its solubility, permeability, and metabolic stability, all of which are critical determinants of a drug's efficacy and safety profile.

| Property | Value | Source |

| Molecular Formula | C₈H₆N₂O₃S | PubChem |

| Molecular Weight | 210.21 g/mol | PubChem |

| Predicted LogP | 1.2 | PubChem |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Predicted pKa (strongest acidic) | 3.5 | ChemAxon |

| Predicted pKa (strongest basic) | 2.8 | ChemAxon |

Synthesis of the Core Scaffold: A Step-by-Step Protocol

The synthesis of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid can be achieved through a modified Hantzsch thiazole synthesis. This versatile and widely used method involves the condensation of an α-haloketone with a thiourea derivative.[2] The following protocol outlines a reliable pathway to the ethyl ester of the title compound, which can then be hydrolyzed to the desired carboxylic acid.

Synthesis of Ethyl 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylate

This synthesis is a two-step, one-pot reaction involving the bromination of a β-ketoester followed by cyclization with thiourea.

Caption: Synthetic pathway to the target compound.

Materials:

-

Ethyl 2-(2-furyl)-3-oxobutanoate

-

N-Bromosuccinimide (NBS)

-

Thiourea

-

Ethanol (absolute)

-

Sodium bicarbonate

-

Dichloromethane

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (1N)

Experimental Protocol:

-

Bromination (in situ):

-

To a solution of ethyl 2-(2-furyl)-3-oxobutanoate (1 equivalent) in ethanol at 0°C, add N-bromosuccinimide (1.1 equivalents) portion-wise over 30 minutes.

-

Stir the reaction mixture at room temperature for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The disappearance of the starting material indicates the completion of the bromination.

-

-

Cyclization:

-

To the reaction mixture containing the in situ generated α-bromo-β-ketoester, add thiourea (1.2 equivalents).

-

Reflux the mixture for 4-6 hours, again monitoring by TLC. The formation of a new, more polar spot indicates the formation of the desired 2-aminothiazole.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.

-

Dilute the residue with dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the pure ethyl 2-amino-5-(2-furyl)-1,3-thiazole-4-carboxylate.

-

Hydrolysis to 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

-

Saponification:

-

Dissolve the purified ethyl ester (1 equivalent) in a mixture of THF and water (3:1).

-

Add lithium hydroxide (2 equivalents) and stir the mixture at room temperature for 12-16 hours.

-

-

Acidification and Isolation:

-

Remove the THF under reduced pressure.

-

Cool the aqueous solution to 0°C and acidify to pH 3-4 with 1N HCl.

-

The resulting precipitate is the desired carboxylic acid.

-

Filter the solid, wash with cold water, and dry under vacuum to yield the final product, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid.

-

Biological Activities and Therapeutic Potential

The 2-aminothiazole scaffold is a versatile pharmacophore with a broad spectrum of biological activities. Derivatives of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid have shown significant promise in several therapeutic areas, most notably in oncology and infectious diseases.

Anticancer Activity

Numerous studies have demonstrated the potent anticancer activity of 2-aminothiazole derivatives.[3] These compounds often exert their effects through the inhibition of key signaling pathways involved in cell proliferation, survival, and metastasis.

Mechanism of Action:

The anticancer mechanism of 2-aminothiazole derivatives is often multi-faceted and can depend on the specific substitutions on the core scaffold. Key mechanisms include:

-

Kinase Inhibition: Many 2-aminothiazole-containing compounds are potent inhibitors of various protein kinases that are often dysregulated in cancer, such as:

-

PI3K/Akt/mTOR Pathway: This pathway is crucial for cell growth and survival.[4]

-

Src and Abl Kinases: These are non-receptor tyrosine kinases involved in cell proliferation and motility. The clinically approved drug Dasatinib, a 2-aminothiazole derivative, is a potent inhibitor of these kinases.[1]

-

BRAF Kinase: This is a key component of the MAPK/ERK signaling pathway, which is frequently mutated in melanoma and other cancers.[4]

-

-

Microtubule Disruption: Some derivatives interfere with the polymerization of tubulin, leading to cell cycle arrest and apoptosis.

Caption: Potential anticancer mechanisms of action.

Representative Anticancer Activity Data (IC₅₀ values in µM):

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Derivative A | K562 | Leukemia | 0.78 | [5] |

| Derivative B | H1299 | Lung Cancer | 4.89 | [5] |

| Derivative C | SHG-44 | Glioma | 4.03 | [5] |

| Derivative D | A2780 | Ovarian Cancer | 15.57 | [6] |

| Derivative E | A2780CISR | Cisplatin-Resistant Ovarian Cancer | 11.52 | [6] |

Antimicrobial Activity

The 2-aminothiazole scaffold is also a key component of many antimicrobial agents.[7][8] The emergence of multidrug-resistant pathogens has created an urgent need for new classes of antibiotics, and 2-aminothiazole derivatives represent a promising avenue of research.

Mechanism of Action:

The antimicrobial mechanism of action for 2-aminothiazole derivatives is still under active investigation but is thought to involve the inhibition of essential bacterial enzymes that are absent in mammals, providing a degree of selective toxicity. Potential targets include enzymes involved in:

-

Cell Wall Synthesis

-

Folic Acid Metabolism

-

DNA Gyrase

Representative Antimicrobial Activity Data (MIC in µg/mL):

| Compound ID | Bacterial Strain | Gram Stain | MIC (µg/mL) | Reference |

| Derivative F | Bacillus subtilis | Positive | 50 | [7] |

| Derivative G | Escherichia coli | Negative | 100 | [7] |

| Derivative H | Staphylococcus epidermidis | Positive | 250 | [9] |

| Derivative I | Pseudomonas aeruginosa | Negative | 375 | [9] |

Note: Similar to the anticancer data, this table presents data for representative 2-aminothiazole derivatives to highlight the potential of the scaffold.

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR study of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is yet to be published, preliminary insights can be gleaned from related compounds:

-

The 2-Amino Group: This group is often crucial for activity, participating in key hydrogen bonding interactions with the target protein.[6]

-

The 5-Position Substituent: The nature of the substituent at this position significantly influences potency and selectivity. The electron-rich furan ring in the title compound may engage in π-π stacking or other non-covalent interactions within the binding pocket.

-

The 4-Carboxylic Acid: This group provides a handle for further derivatization, such as esterification or amidation, to modulate pharmacokinetic properties. It can also act as a key anchoring point in the target's active site.

Future Directions and Conclusion

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a compelling scaffold for the development of novel therapeutics. Its straightforward synthesis and the rich biological activity of related compounds make it an attractive starting point for medicinal chemistry campaigns. Future research should focus on:

-

Synthesis of a diverse library of derivatives: Exploration of different substituents at the 2-amino, 5-furyl, and 4-carboxylic acid positions is warranted to build a comprehensive SAR.

-

In-depth biological evaluation: Screening against a wide range of cancer cell lines and microbial strains will help to identify the most promising therapeutic applications.

-

Mechanism of action studies: Elucidation of the precise molecular targets will be crucial for rational drug design and optimization.

References

- Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698.

- Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 1(8), 67-71.

- Han, S.-T., et al. (2025). Synthesis, Characterization, and Anticancer Activity of 2-Aminothiazole Derivatives.

- Pourshojaei, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30, 243-264.

- ResearchGate. Development of 2-aminothiazole core in anticancer therapeutic areas. Request PDF.

- Pourshojaei, Y., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central, 30(2), 243-264.

-

MDPI. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Available from: [Link].

- Google Patents. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate.

-

Taylor & Francis Online. Synthesis and anticancer properties of 2-aminothiazole derivatives. Available from: [Link].

-

ResearchGate. General scheme for the synthesis of ethyl 2-aminothiazole-4-carboxylate... Available from: [Link].

- ResearchGate.

- ResearchGate.

- ResearchGate. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Request PDF.

- Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.

-

IntechOpen. Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Available from: [Link].

- Khan, I., et al. (2021).

- ResearchGate. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Request PDF.

Sources

- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. tandfonline.com [tandfonline.com]

- 4. researchgate.net [researchgate.net]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Amino Acid Conjugates of Aminothiazole and Aminopyridine as Potential Anticancer Agents: Synthesis, Molecular Docking and in vitro Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jocpr.com [jocpr.com]

- 8. ijpsr.com [ijpsr.com]

- 9. jchemrev.com [jchemrev.com]

Part 1: The Genesis of a Scaffold: Foundational Synthetic Strategies

An In-depth Technical Guide to the Discovery and History of Furyl-Thiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the discovery, synthesis, and evolution of furyl-thiazole compounds. We will delve into the foundational synthetic strategies that brought this important heterocyclic scaffold to light, explore its rich history of development, and examine the diverse pharmacological applications that continue to drive research in this area. This document is designed to be a technical resource, offering not just a historical narrative but also practical, field-proven insights into the chemistry and biological significance of these compounds.

The story of furyl-thiazole compounds is intrinsically linked to the broader history of thiazole synthesis. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] Its fusion with the furan ring, another biologically significant heterocycle, creates a unique chemical entity with a wide range of potential applications.

The initial synthesis of furyl-thiazole derivatives was not a singular event but rather an extension of classical thiazole synthesis methods. The most significant of these is the Hantzsch Thiazole Synthesis , first reported in 1887.[3] This method remains one of the most versatile and widely used techniques for constructing the thiazole ring.

The Hantzsch Synthesis: The Workhorse of Thiazole Chemistry

The Hantzsch synthesis involves the cyclocondensation of an α-haloketone with a thioamide.[3][4] This reaction provides a direct and efficient route to a wide variety of thiazole derivatives. In the context of furyl-thiazoles, the key starting materials are a furan-containing α-haloketone (e.g., 2-bromoacetylfuran) and a suitable thioamide.

The causality behind this experimental choice is straightforward: the high reactivity of the α-haloketone provides a strong electrophilic center for the nucleophilic sulfur of the thioamide to attack.[5] The subsequent intramolecular cyclization and dehydration lead to the stable aromatic thiazole ring.

Diagram 1: The Hantzsch Synthesis for Furyl-Thiazole Compounds

Sources

Methodological & Application

Application Notes and Protocols for the Experimental Evaluation of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

Introduction: Unveiling the Therapeutic Potential of a Novel Thiazole Derivative

The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs. Its derivatives are known to exhibit a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer effects. The subject of this guide, 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, is a novel compound that combines the therapeutic promise of the thiazole moiety with a furyl group, which may modulate its biological activity. This document provides a comprehensive experimental framework for the initial characterization and biological screening of this compound, designed for researchers in drug discovery and development. Our approach is structured to first establish a foundational understanding of the compound's physicochemical properties and cytotoxic profile, followed by a tiered screening cascade to identify its most promising therapeutic applications.

Part 1: Foundational Characterization

Before delving into complex biological assays, a thorough foundational characterization of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is paramount. This ensures data reproducibility and provides essential information for designing subsequent experiments.

Physicochemical Properties

A clear understanding of the compound's solubility and stability is critical for accurate and reliable in vitro and in vivo testing.

Protocol 1: Solubility and Stability Assessment

Objective: To determine the solubility of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid in commonly used laboratory solvents and assess its stability under experimental conditions.

Materials:

-

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

-

Dimethyl sulfoxide (DMSO)

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

Cell culture medium (e.g., DMEM, RPMI-1640)

-

High-performance liquid chromatography (HPLC) system

-

UV-Vis spectrophotometer

Procedure:

-

Solubility Determination:

-

Prepare saturated solutions of the compound in DMSO, ethanol, PBS, and the chosen cell culture medium.

-

Equilibrate the solutions at room temperature and 37°C for 24 hours.

-

Centrifuge the solutions to pellet undissolved compound.

-

Analyze the supernatant by HPLC or UV-Vis spectrophotometry to quantify the dissolved compound concentration.

-

-

Stability Assessment:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).

-

Dilute the stock solution in PBS and cell culture medium to a final working concentration.

-

Incubate the solutions at 37°C for various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Analyze the samples at each time point by HPLC to determine the percentage of the compound remaining.

-

Data Presentation:

| Solvent/Medium | Solubility (µg/mL) at RT | Solubility (µg/mL) at 37°C | Stability (% remaining at 48h in medium) |

| DMSO | N/A | ||

| Ethanol | N/A | ||

| PBS (pH 7.4) | |||

| DMEM | |||

| RPMI-1640 |

Causality and Insights: Poor solubility can lead to inaccurate in vitro results and hinder in vivo bioavailability. Knowing the stability profile is crucial for designing long-term cell culture experiments and interpreting results accurately.

Part 2: In Vitro Biological Screening Cascade

This section outlines a tiered approach to screen for the biological activities of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid, starting with broad cytotoxicity and progressing to more specific and mechanistic assays.

Tier 1: Cytotoxicity Profiling

The initial step in evaluating any new compound is to determine its effect on cell viability. This helps to identify a non-toxic concentration range for subsequent assays and can also provide preliminary indications of anticancer activity.[1][2]

Protocol 2: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid on a panel of human cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HepG2 liver cancer)

-

Normal human cell line (e.g., HEK293 embryonic kidney cells)

-

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the compound (e.g., 0.1 to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values.[3]

Data Presentation:

| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |

| MCF-7 | |||

| A549 | |||

| HepG2 | |||

| HEK293 |

Causality and Insights: A low IC50 value against cancer cell lines and a high IC50 value against normal cell lines would suggest selective anticancer potential. These results will guide the concentration range for all subsequent in vitro experiments.

Workflow for Initial Biological Screening:

Caption: Hypothesized signaling pathways for the compound's activity.

Part 3: In Vivo Proof-of-Concept

Positive and compelling in vitro data should be followed by validation in a relevant animal model. The choice of model will depend on the most promising in vitro results.

Anti-Inflammatory Efficacy Model

If the compound shows significant anti-inflammatory activity in vitro, the carrageenan-induced paw edema model in rodents is a standard and well-accepted acute inflammation model. [4] Protocol 7: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory efficacy of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid.

Materials:

-

Male Wistar rats (180-200 g)

-

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

-

Carrageenan solution (1% in saline)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Positive control drug (e.g., Indomethacin)

-

Plethysmometer

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the compound or vehicle orally at different doses. Administer the positive control drug.

-

After 1 hour, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

-

Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

Causality and Insights: A dose-dependent reduction in paw edema compared to the control group would provide in vivo evidence of the compound's anti-inflammatory properties. This would be a significant step towards preclinical development.

Conclusion and Future Directions

This document provides a logical and comprehensive experimental framework for the initial characterization of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid. The tiered approach, from fundamental physicochemical properties to in vivo proof-of-concept, is designed to efficiently identify and validate the most promising therapeutic potential of this novel compound. The results from these studies will form a robust data package to guide further preclinical development, including more advanced mechanistic studies, pharmacokinetic profiling, and toxicology assessments.

References

-

Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. Available at: [Link]

-

A Structured Approach to Optimizing Animal Model Selection for Human Translation. Springer. Available at: [Link]

-

Novel anti-inflammatory compounds that alleviate experimental autoimmune encephalomyelitis. PubMed. Available at: [Link]

-

Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

-

An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

-

Protocol Recommendations for Performing a Kinase Inhibition Assay. BellBrook Labs. Available at: [Link]

-

Comprehensive Review of Methodology to Detect Reactive Oxygen Species (ROS) in Mammalian Species and Establish Its Relationship with Antioxidants and Cancer. PubMed Central. Available at: [Link]

-

Novel In Vitro Models for Drug Discovery. Charles River Laboratories. Available at: [Link]

-

Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica. Available at: [Link]

-

The Role of Mouse Models in Drug Discovery. Taconic Biosciences. Available at: [Link]

-

Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. NIH. Available at: [Link]

-

Synthesis, Characterization, and Antimicrobial Evaluation of Thiadiazole Derivatives Derived from 2-Amino-5-Thio-1,3,4. Al-Nahrain Journal of Science. Available at: [Link]

-

Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

-

Reactive Oxygen Species (ROS) Detection. BMG LABTECH. Available at: [Link]

-

Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. PubMed Central. Available at: [Link]

-

Cytotoxicity assays – what your cells don't like. BMG Labtech. Available at: [Link]

-

Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. MDPI. Available at: [Link]

-

An Introduction to Reactive Oxygen Species - Measurement of ROS in Cells. Agilent. Available at: [Link]

-

(PDF) New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. Available at: [Link]

-

In Vitro Pharmacology - Drug Discovery & Development. QIMA Life Sciences. Available at: [Link]

-

Synthesis and Preliminary Antimicrobial Study of 2-Amino-5-Mercapto-1,3,4-Thiadiazole Derivatives. Iraqi Journal of Pharmaceutical Sciences. Available at: [Link]

-

An Overview of Thiazole Derivatives and its Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. Google Patents.

-

Are Animal Models Needed to Discover, Develop and Test Pharmaceutical Drugs for Humans in the 21st Century? MDPI. Available at: [Link]

-

In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. MDPI. Available at: [Link]

-

Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research. Available at: [Link]

-

Design, Synthesis, and Anti-Inflammatory Evaluation of Novel Diphenylthiazole–Thiazolidinone Hybrids. ResearchGate. Available at: [Link]

-

Methods for Detection of Reactive Oxygen Species. ResearchGate. Available at: [Link]

-

The Importance of Heterocyclic Compounds in the Production of Medicinal Compounds: Synthesis AND Characterization of New Derivatives 5-Amino-1,3,4-thiadiazole-2-thiol. Journal of Medicinal and Chemical Sciences. Available at: [Link]

-

Role of animal models in biomedical research: a review. PMC. Available at: [Link]

-

Drug development in 2026: NAMs, safety and regulatory changes. European Pharmaceutical Review. Available at: [Link]

-

Kinase assays. BMG LABTECH. Available at: [Link]

-

Approaches and Methods to Measure Oxidative Stress in Clinical Samples: Research Applications in the Cancer Field. PMC. Available at: [Link]

-

Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. MDPI. Available at: [Link]

-

2-Amino-1,3-thiazole-5-carboxylic acid. PubChem. Available at: [Link]

-

Cell-Based Assays. Biocompare. Available at: [Link]

-

Animal Models in Drug Development. IntechOpen. Available at: [Link]

-

Designing a Novel Functional Peptide With Dual Antimicrobial and Anti-inflammatory Activities via in Silico Methods. Frontiers. Available at: [Link]

-

Design, synthesis and biological testing of a novel series of anti-inflammatory drugs. PubMed. Available at: [Link]

-

Design, Synthesis, Anti-Inflammatory Activity, DFT Modeling and Docking Study of New Ibuprofen Derivatives. MDPI. Available at: [Link]

Sources

- 1. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. 細胞毒性 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis and biological testing of a novel series of anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid in Drug Discovery Screening

Introduction: Unveiling the Therapeutic Potential of a Novel Heterocycle

The compound 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid is a synthetic molecule that integrates two key pharmacophores: a 2-aminothiazole core and a furan ring. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1][2][3][4] Similarly, the furan moiety is present in numerous biologically active compounds and is recognized for its contribution to anticancer activity.[5][6][7][8] The strategic combination of these two heterocyclic systems in 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid presents a compelling case for its investigation as a novel therapeutic agent, particularly in oncology.

These application notes provide a detailed guide for researchers, scientists, and drug development professionals to initiate the biological characterization of this compound. We present two fundamental assay protocols: a primary cell-based cytotoxicity screen to assess its general anticancer potential and a secondary biochemical assay targeting a key enzyme implicated in cancer progression, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a plausible target given the known activities of similar heterocyclic compounds.[9]

Part 1: Cellular Proliferation Assay - Assessing Cytotoxic Potential

The initial step in evaluating a novel compound for anticancer activity is to determine its effect on the proliferation of cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability.[5][10] This assay measures the metabolic activity of cells, which is generally proportional to the number of viable cells.

Principle of the MTT Assay

Viable cells with active metabolism contain mitochondrial reductase enzymes that can cleave the tetrazolium ring of the yellow MTT salt, converting it to a purple formazan product. This insoluble formazan can be solubilized, and its concentration can be determined by measuring the absorbance at a specific wavelength (typically 570 nm). The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow: MTT Assay

Caption: Workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay

Materials:

-

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[9]

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Culture the chosen cancer cell line to ~80% confluency.

-

Harvest the cells using trypsin-EDTA and perform a cell count.

-

Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[5]

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid in DMSO.

-

Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).

-

Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.

-

-

MTT Assay and Data Acquisition:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.[9]

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.[5]

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

-

-

Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

| Parameter | Recommended Value |

| Cell Seeding Density | 5,000 - 10,000 cells/well |

| Compound Concentration Range | 0.1 - 100 µM |

| Incubation Time | 48 - 72 hours |

| MTT Incubation | 4 hours |

| Absorbance Wavelength | 570 nm |

Part 2: Biochemical Assay - Investigating VEGFR-2 Inhibition

Following the identification of cytotoxic activity, a more targeted approach is necessary to elucidate the mechanism of action. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase involved in angiogenesis, a critical process for tumor growth and metastasis.[9] Many anticancer drugs target this pathway. Given that thiazole derivatives have been shown to inhibit kinases, evaluating the effect of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid on VEGFR-2 activity is a logical next step.

Principle of the VEGFR-2 Kinase Assay

This assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme. A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. In this format, a biotinylated substrate peptide and a europium-labeled anti-phosphotyrosine antibody are used. When the substrate is phosphorylated by VEGFR-2, the binding of the antibody to the phosphorylated substrate brings the europium donor and a streptavidin-conjugated acceptor (e.g., allophycocyanin) into close proximity, resulting in a FRET signal. An inhibitor will prevent this phosphorylation, leading to a decrease in the FRET signal.

Experimental Workflow: VEGFR-2 TR-FRET Assay

Caption: Workflow for the VEGFR-2 TR-FRET kinase assay.

Detailed Protocol: VEGFR-2 TR-FRET Assay

Materials:

-

2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid

-

Recombinant human VEGFR-2 kinase

-

Biotinylated peptide substrate (e.g., Biotin-poly(Glu, Tyr) 4:1)

-

ATP

-

Europium-labeled anti-phosphotyrosine antibody

-

Streptavidin-conjugated acceptor (e.g., SA-APC)

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

Stop/Detection buffer

-

384-well low-volume plates

-

TR-FRET-capable plate reader

Procedure:

-

Reagent Preparation:

-

Prepare serial dilutions of 2-Amino-5-(2-furyl)-1,3-thiazole-4-carboxylic acid in kinase assay buffer.

-

Prepare solutions of VEGFR-2, biotinylated substrate, and ATP in kinase assay buffer at the desired concentrations.

-

-

Kinase Reaction:

-

Add 2.5 µL of the compound dilutions to the wells of a 384-well plate.

-

Add 2.5 µL of the VEGFR-2 enzyme solution.

-

Add 2.5 µL of the biotinylated substrate solution.

-

Incubate for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-